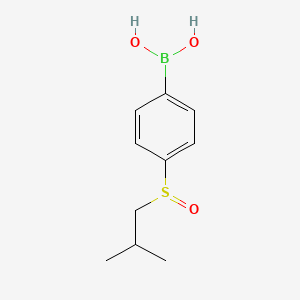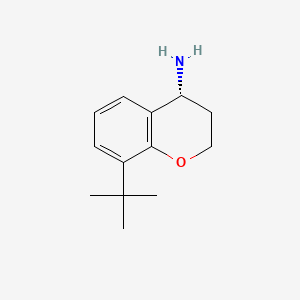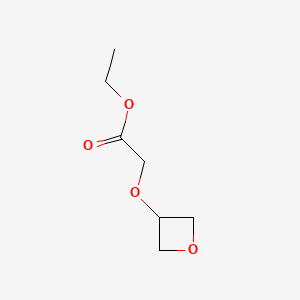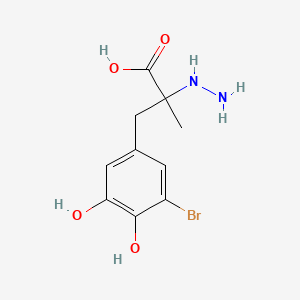
3-Bromo Carbidopa
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo Carbidopa is a derivative of Carbidopa, a well-known dopa decarboxylase inhibitor used in the treatment of Parkinson’s disease. The chemical formula of this compound is C10H13BrN2O4, and it has a molecular weight of 305.13 g/mol
作用机制
Target of Action
3-Bromo Carbidopa, also known as DTXSID30747219, is a derivative of Carbidopa . Carbidopa is a potent inhibitor of aromatic amino acid decarboxylase (DDC) . DDC is crucial in the biosynthesis of L-tryptophan to serotonin and the modification of L-DOPA to dopamine .
Mode of Action
Carbidopa inhibits the peripheral metabolism of levodopa by acting as an inhibitor of DDC . This inhibition prevents the conversion of levodopa to dopamine outside the central nervous system, thereby increasing the availability of levodopa to cross the blood-brain barrier .
Biochemical Pathways
The primary biochemical pathway affected by Carbidopa is the conversion of L-tryptophan to serotonin and L-DOPA to dopamine . By inhibiting DDC, Carbidopa prevents the peripheral conversion of these compounds, thereby affecting their respective biochemical pathways .
Pharmacokinetics
It is administered concomitantly with levodopa to inhibit the peripheral metabolism of levodopa, thereby increasing its bioavailability in the brain . The pharmacokinetics of levodopa can be further improved by optimizing the inhibition of DDC and catechol-O-methyltransferase (COMT) .
Result of Action
Carbidopa has been shown to have significant effects on cellular and molecular levels. For instance, it has been found to suppress T cell activation and autoimmunity . In cancer cells, Carbidopa has been shown to suppress growth and induce apoptosis through the aryl hydrocarbon receptor (AHR) .
生化分析
Biochemical Properties
3-Bromo Carbidopa, like its parent compound Carbidopa, is known to inhibit aromatic amino acid decarboxylase (AADC), also referred to as dopa decarboxylase (DDC) . This enzyme is involved in the conversion of levodopa to dopamine, a critical step in the biochemical pathway of dopamine synthesis . By inhibiting this enzyme, this compound can potentially alter the levels of dopamine and other catecholamines in the body .
Cellular Effects
Studies on Carbidopa have shown that it can have significant effects on T cell activation and autoimmunity . It has been shown to strongly inhibit T cell activation both in vitro and in vivo . This suggests that this compound may also have similar effects on cellular processes, particularly those involving immune responses .
Molecular Mechanism
The molecular mechanism of this compound is likely to be similar to that of Carbidopa, given their structural similarities. Carbidopa works by inhibiting the enzyme AADC, preventing the peripheral conversion of levodopa to dopamine . This suggests that this compound may also exert its effects at the molecular level by interacting with and inhibiting this enzyme .
Temporal Effects in Laboratory Settings
Studies on Carbidopa have shown that increasing doses can significantly increase the exposure and reduce the fluctuation of levodopa in plasma during simultaneous COMT inhibition with entacapone .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Research on levodopa, a related compound, has shown that its effects can vary with dosage .
Metabolic Pathways
This compound is likely to be involved in the same metabolic pathways as Carbidopa, given their structural similarities. Carbidopa is known to inhibit the enzyme AADC, which is involved in the metabolic pathway of dopamine synthesis .
Transport and Distribution
Carbidopa, due to its chemical properties, does not cross the blood-brain barrier .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo Carbidopa typically involves the bromination of Carbidopa. One common method includes the reaction of Carbidopa with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dimethylformamide (DMF) under controlled temperature conditions . The reaction proceeds through the formation of a bromonium ion intermediate, which subsequently reacts with the Carbidopa molecule to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
3-Bromo Carbidopa undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
科学研究应用
3-Bromo Carbidopa has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition studies.
Medicine: Investigated for its potential therapeutic effects, especially in the context of Parkinson’s disease and other neurological disorders
相似化合物的比较
Similar Compounds
Carbidopa: The parent compound, widely used in combination with L-DOPA for Parkinson’s disease treatment.
Benserazide: Another dopa decarboxylase inhibitor used in similar therapeutic contexts.
Methyldopa: A related compound with antihypertensive properties
Uniqueness
This modification allows for more diverse chemical reactions and potentially improved therapeutic effects compared to its parent compound, Carbidopa .
属性
IUPAC Name |
3-(3-bromo-4,5-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O4/c1-10(13-12,9(16)17)4-5-2-6(11)8(15)7(14)3-5/h2-3,13-15H,4,12H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHNPUJKHGIKUPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C(=C1)Br)O)O)(C(=O)O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747219 |
Source


|
| Record name | 3-(3-Bromo-4,5-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246819-09-9 |
Source


|
| Record name | 3-(3-Bromo-4,5-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
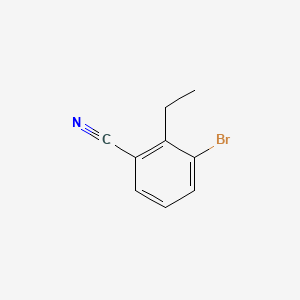
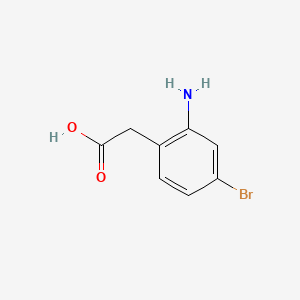
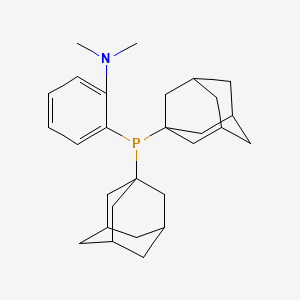
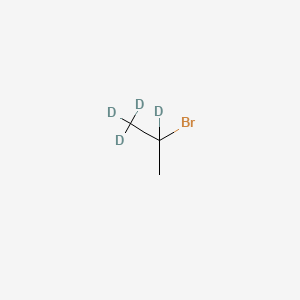
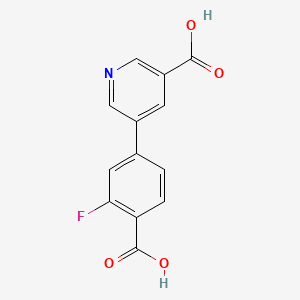
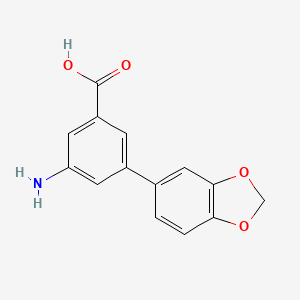
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B572849.png)
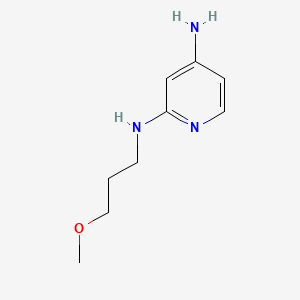
![5-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572851.png)
![Tert-butyl 4-formylbenzo[d]thiazol-2-ylcarbamate](/img/structure/B572852.png)
![3'-Fluoro-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B572854.png)
